

Dealanylalahopcin: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dealanylalahopcin

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Introduction

Dealanylalahopcin is a novel amino acid with intriguing, albeit modest, biological activities. Isolated from microbial sources, this compound has been noted for its weak antibacterial properties and its inhibitory effects on collagen prolyl hydroxylase. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of **Dealanylalahopcin**, its biological effects, and the methodologies for its study. Due to the limited availability of detailed experimental data in publicly accessible literature, this document presents a consolidation of known facts and outlines general protocols relevant to its analysis.

Physical and Chemical Properties

Dealanylalahopcin is an amino acid that has been isolated as colorless needles[1]. Its molecular formula has been determined to be $C_6H_{10}N_2O_5$ [1]. The compound is known to be a derivative of the dipeptide antibiotic alahopcin, formed through enzymatic hydrolysis which removes an alanine residue[1]. An enantiospecific synthesis of **Dealanylalahopcin** from (L)-aspartic acid has been successfully developed, involving a thirteen-step process[2].

A summary of the known physical and chemical properties is presented in Table 1. It is important to note that detailed quantitative data such as melting point, specific rotation, and solubility are not readily available in the current body of literature.

Table 1: Physical and Chemical Properties of **Dealanylalahopcin**

Property	Value	Reference
Molecular Formula	C6H10N2O5	[1]
Appearance	Colorless needles	[1]
Source	Isolated from <i>Streptomyces albulus</i> subsp. <i>ochragerus</i> or <i>Streptomyces leucoderma</i> subsp. <i>ochraceus</i> . Can also be formed by enzymatic hydrolysis of alahopcin.	[1][3]
Synthesis	A 13-step enantiospecific synthesis from (L)-aspartic acid has been reported.	[2]

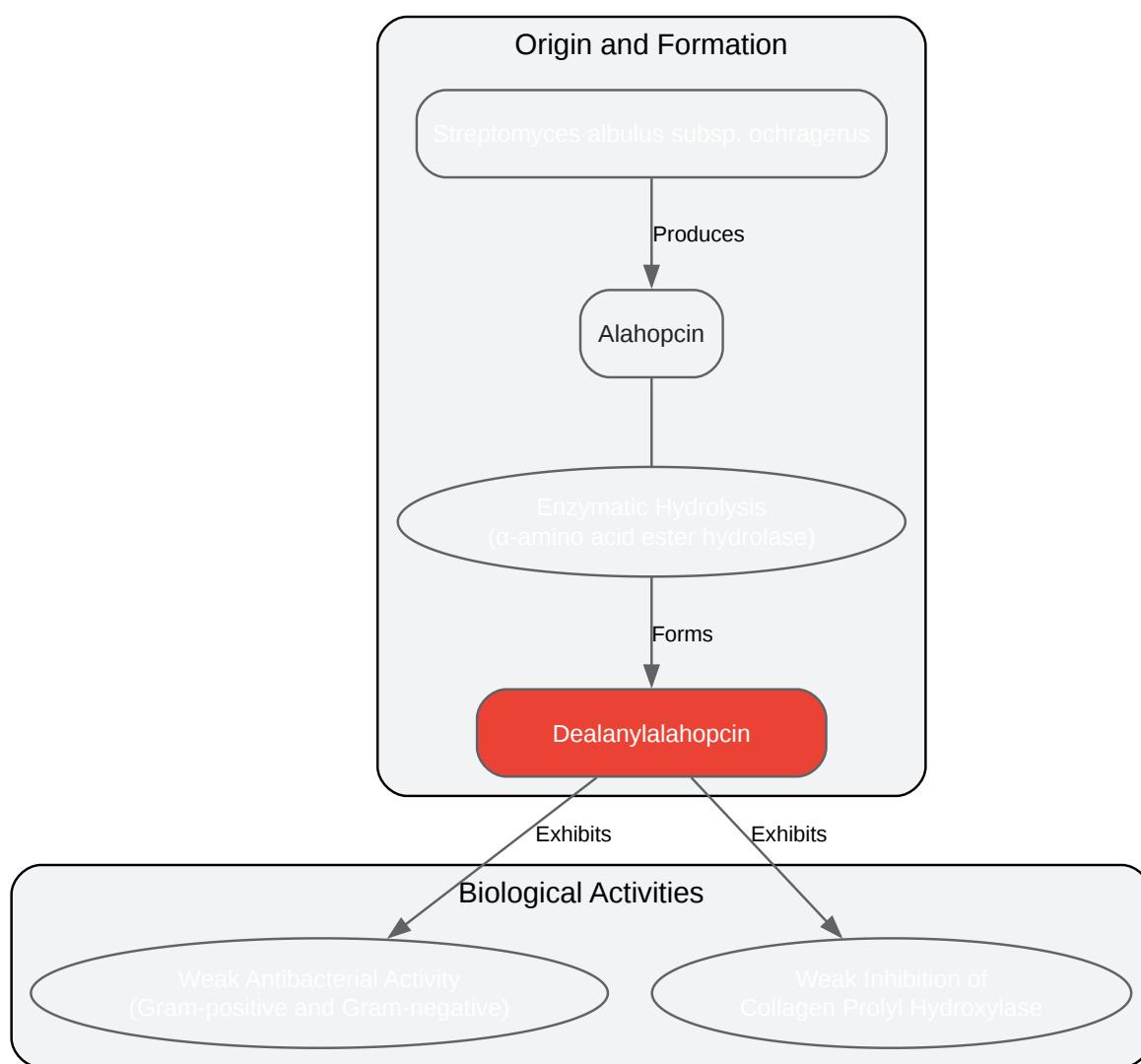
Biological Activity and Mechanism of Action

Dealanylalahopcin exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The precise mechanism underlying this activity has not been elucidated. However, insights may be drawn from related phosphonopeptide antibiotics such as alaphosphin. Alaphosphin is known to inhibit bacterial cell wall synthesis by targeting alanine racemase, an essential enzyme in the formation of peptidoglycan precursors[4]. It is plausible that alahopcin, the parent compound of **Dealanylalahopcin**, shares a similar mechanism, which may be partially retained in its dealanylated form.

Additionally, **Dealanylalahopcin** has been identified as a weak inhibitor of collagen prolyl hydroxylase[1]. This enzyme is critical for the post-translational modification of collagen, a key component of the extracellular matrix. The inhibition of collagen prolyl hydroxylase can impact collagen stability and deposition. Furthermore, synthetic analogues of **Dealanylalahopcin** have demonstrated inhibitory activity against human hypoxia-inducible factor (HIF) prolyl

hydroxylases, suggesting a potential for this chemical scaffold in modulating cellular responses to hypoxia[5]. The specific interactions and the nature of the inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature.

Due to the absence of specific signaling pathway information for **Dealanylalahopcin**, a logical relationship diagram is provided below to illustrate its known origins and biological effects.

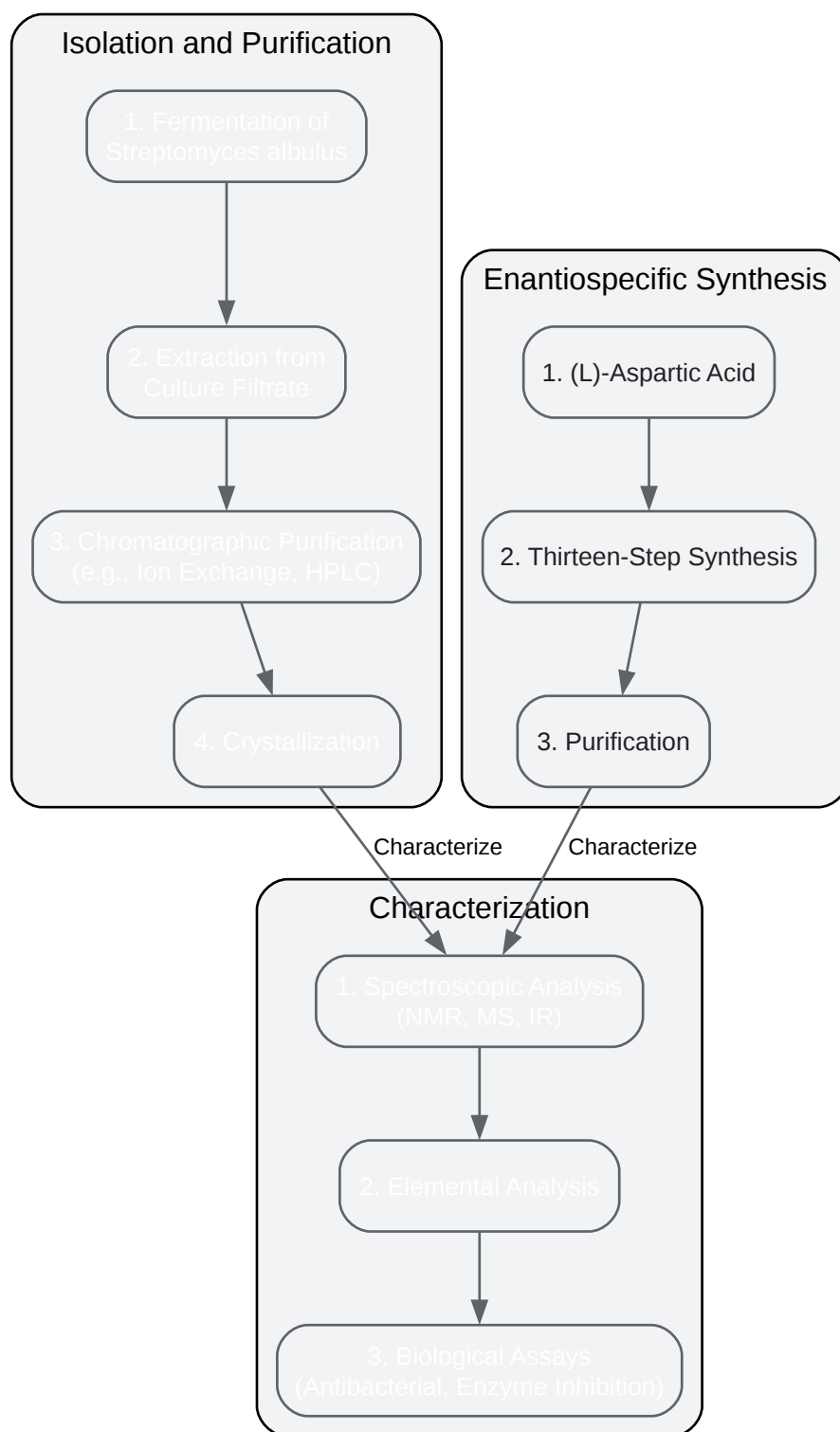


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Figure 1. Logical relationships of **Dealanylalahopcin**.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and characterization of **Dealanylalahopcin** are not fully available in the public domain. The following represents a generalized workflow based on standard methodologies for natural product chemistry and amino acid analysis.



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Figure 2. Generalized experimental workflow for **Dealanylalohopcin**.

1. Isolation from *Streptomyces albulus* subsp. *ochragerus*

- **Fermentation:** The microorganism is cultured in a suitable nutrient medium under optimal conditions to promote the production of secondary metabolites, including alahopcin.
- **Extraction:** The culture broth is centrifuged or filtered to separate the biomass from the supernatant. The active compound is then extracted from the culture filtrate using appropriate solvents or resin-based methods.
- **Purification:** The crude extract is subjected to a series of chromatographic steps to isolate **Dealanylalahopcin**. This may include ion-exchange chromatography to separate compounds based on charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.
- **Crystallization:** The purified compound is crystallized from a suitable solvent system to obtain colorless needles.

2. Enantiospecific Synthesis

The synthesis of **Dealanylalahopcin** has been reported to start from (L)-aspartic acid and proceeds through a thirteen-step sequence. The specific reagents, reaction conditions, and intermediates for each step are not detailed in the available literature abstracts. A full synthetic protocol would require access to the primary research article.

3. Characterization

- **Structural Elucidation:** The chemical structure of **Dealanylalahopcin** would be confirmed using a combination of spectroscopic techniques:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to determine the connectivity of atoms and the stereochemistry.
 - **Mass Spectrometry (MS):** To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
 - **Infrared (IR) Spectroscopy:** To identify the presence of key functional groups such as carboxylic acids, amines, and amides.

- Purity Assessment: The purity of the isolated or synthesized compound is typically assessed by HPLC.
- Biological Activity Assays:
 - Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be determined using standard microdilution or agar diffusion methods.
 - Enzyme Inhibition Assays: The inhibitory activity against collagen prolyl hydroxylase would be measured using a biochemical assay that monitors the formation of hydroxyproline.

Conclusion

Dealanylalahopcin is a unique amino acid with demonstrated, though weak, antibacterial and enzyme-inhibitory activities. While its fundamental chemical identity has been established, a significant amount of detailed quantitative data regarding its physicochemical properties and a thorough understanding of its mechanisms of action are still lacking in the publicly available scientific literature. Further research, including access to the primary isolation and synthesis reports, would be necessary to construct a more complete technical profile of this compound. The information provided herein serves as a foundational guide for researchers interested in exploring the potential of **Dealanylalahopcin** and its analogues in drug discovery and development.

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- To cite this document: BenchChem. [Dealanylalahopcin: A Technical Overview of its Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669957#physical-and-chemical-properties-of-dealanylalahopcin>]

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